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molecular formula C12H12N2O B1372974 2-phenethyl-2H-pyrazole-3-carbaldehyde CAS No. 956723-13-0

2-phenethyl-2H-pyrazole-3-carbaldehyde

Cat. No. B1372974
M. Wt: 200.24 g/mol
InChI Key: GNKMLUZRQKOBEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07884124B2

Procedure details

To a stirred, pre-cooled solution of 1-phenethyl-1H-pyrazole (1.10 g, 6.39 mmol) in THF (30 mL) at −78° C., was added dropwise n-BuLi (4.8 mL, 7.66 mmol; 1.6 M in hexane) at such a rate that the internal temperature stayed below −70° C. The mixture was stirred at −78° C. for 1.5 h, during which time the anion precipitated out as a yellow solid. Then DMF (1.25 mL, 15.97 mmol) was added neat and dropwise, and the reaction stirred at −78° C. for 90 min when TLC indicated the reaction was not progressing any further. It was quenched with NH4Cl solution (10 mL), allowed to warm to rt and extracted with EtOAc (4×50 mL). The combined organic extracts were washed with water, brine, dried (Na2SO4), filtered and concentrated. Purification by flash chromatography (Isco CombiFlash) 0-10% EtOAc/heptane provided 2-phenethyl-2H-pyrazole-3-carbaldehyde (540 mg, 43%). 1H NMR (400 MHz, CDCl3) δ ppm 3.09-3.15 (m, 2H), 4.74-4.80 (m, 2H), 6.88 (d, J=2.10 Hz, 1H), 7.16-7.20 (m, 2H), 7.20-7.32 (m, 3H), 7.58 (d, J=2.01 Hz, 1H), 9.77 (s, 1H); LCMS-MS (ESI+) 200.88 (M+H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:9]1[CH:13]=[CH:12][CH:11]=[N:10]1)[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Li]CCCC.CN([CH:22]=[O:23])C>C1COCC1>[CH2:1]([N:9]1[C:13]([CH:22]=[O:23])=[CH:12][CH:11]=[N:10]1)[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C(CC1=CC=CC=C1)N1N=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.8 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
1.25 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 1.5 h, during which time the anion
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
stayed below −70° C
CUSTOM
Type
CUSTOM
Details
precipitated out as a yellow solid
STIRRING
Type
STIRRING
Details
dropwise, and the reaction stirred at −78° C. for 90 min when TLC
Duration
90 min
CUSTOM
Type
CUSTOM
Details
It was quenched with NH4Cl solution (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (Isco CombiFlash) 0-10% EtOAc/heptane

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(CC1=CC=CC=C1)N1N=CC=C1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 540 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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